

Application Note and Protocol: GC-MS Analysis of Methyl 11,14,17-Eicosatrienoate

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Compound of Interest

Compound Name: Methyl 11,14,17-eicosatrienoate

Cat. No.: B1239288

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Introduction

Methyl 11,14,17-eicosatrienoate is a polyunsaturated fatty acid methyl ester (FAME) of significant interest in various fields of research, including lipidomics and the study of inflammatory pathways. Gas chromatography-mass spectrometry (GC-MS) is a highly specific and sensitive analytical technique ideal for the qualitative and quantitative analysis of this compound. Due to their volatility and thermal stability, fatty acids are typically derivatized to their methyl esters prior to GC-MS analysis.[1][2] This application note provides a detailed protocol for the analysis of **methyl 11,14,17-eicosatrienoate**, covering sample preparation, GC-MS instrumentation, and data analysis.

Experimental Protocols

The overall workflow for the analysis of **methyl 11,14,17-eicosatrienoate** involves lipid extraction from the sample matrix, derivatization of the fatty acids to FAMES, and subsequent analysis by GC-MS.[3]

Lipid Extraction

This protocol is suitable for biological tissues and cells.

- Homogenization: Weigh 25-50 mg of the tissue or cell sample and homogenize it in a 2:1 (v/v) mixture of chloroform and methanol.[3]

- **Internal Standard Spiking:** To ensure accurate quantification, add a known amount of an appropriate internal standard. A common choice is a fatty acid not naturally present in the sample, such as methyl nonadecanoate (C19:0).[4]
- **Phase Separation:** Induce phase separation by adding water or a salt solution to the homogenate, followed by thorough vortexing.[3]
- **Lipid Collection:** Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a new tube.[3]
- **Drying:** Evaporate the solvent under a gentle stream of nitrogen gas to obtain the dried lipid extract.[3]

Derivatization to Fatty Acid Methyl Esters (FAMES)

This protocol describes an acid-catalyzed esterification method.

- **Reagent Preparation:** Prepare a solution of 1.5% (v/v) concentrated sulfuric acid in anhydrous methanol.[5]
- **Esterification:** Add 1 mL of the sulfuric acid-methanol solution to the dried lipid extract.[3]
- **Incubation:** Tightly cap the tube, flush with nitrogen to prevent oxidation, and heat at 80-85°C for 1 hour.[3]
- **Extraction:** After cooling to room temperature, add 1 mL of hexane and 0.5 mL of deionized water and vortex.[3]
- **FAME Collection:** Centrifuge the mixture to separate the layers and carefully transfer the upper hexane layer, containing the FAMES, to a GC vial for analysis.[3]

GC-MS Analysis

The following are typical GC-MS parameters for FAME analysis. Optimization may be required based on the specific instrument and column used.

- **Gas Chromatograph (GC) Conditions:**

- Column: A capillary column with a polar stationary phase, such as those with Carbowax-type (polyethylene glycol) phases (e.g., FAMEWAX, SP-2380), is recommended for the separation of FAMES.[1][2][6]
- Injector: Split/splitless inlet, typically operated in splitless mode.[6]
- Oven Temperature Program: A temperature gradient is employed to separate the FAMES. An example program could be: initial temperature of 80°C for 1-2 minutes, ramp at 2-35°C/min to a final temperature of 220-250°C, and hold for a few minutes.[6]
- Carrier Gas: Helium or hydrogen is commonly used as the carrier gas.[6]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) is the standard method.[7]
 - Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).
 - Scan Range: A typical mass-to-charge (m/z) scan range is 50-500 amu.
 - Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[8]

Data Presentation

Properties of Methyl 11,14,17-Eicosatrienoate

Property	Value	Reference
Chemical Formula	C ₂₁ H ₃₆ O ₂	[9][10]
Molecular Weight	320.51 g/mol	[9][10]
CAS Number	55682-88-7	[9]

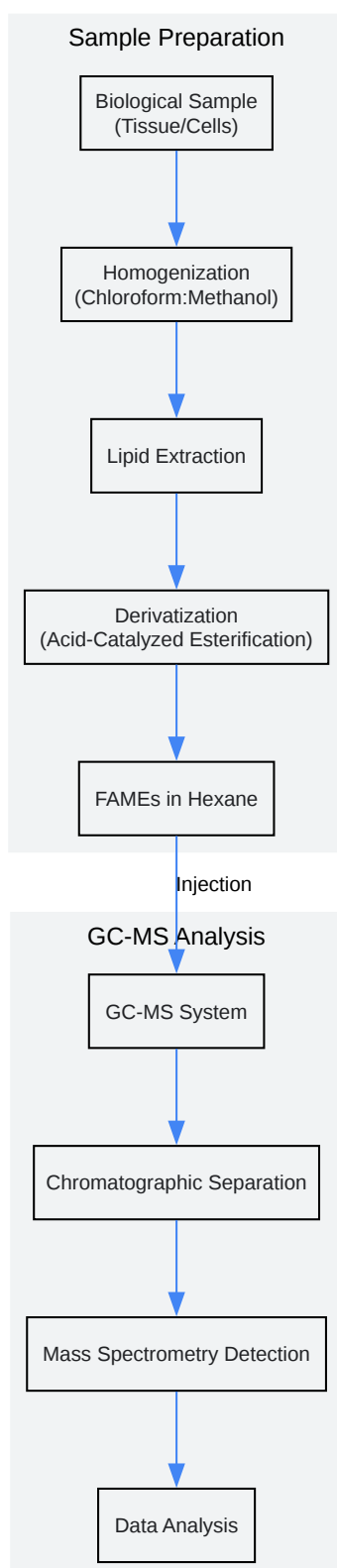
GC-MS Data Summary

Parameter	Description
Retention Index (Kovats)	
Standard Non-polar Phase	2241 - 2290
Mass Spectrum (Electron Ionization)	
Molecular Ion (M+)	m/z 320 (often not observed or in low abundance)
Key Fragment Ions (m/z)	79 (most abundant), 95, 67, 41, 55, 93, 108, 121, 135

Note: The mass spectral data is based on the NIST database. The relative abundances of fragment ions can vary slightly between instruments.

Visualizations

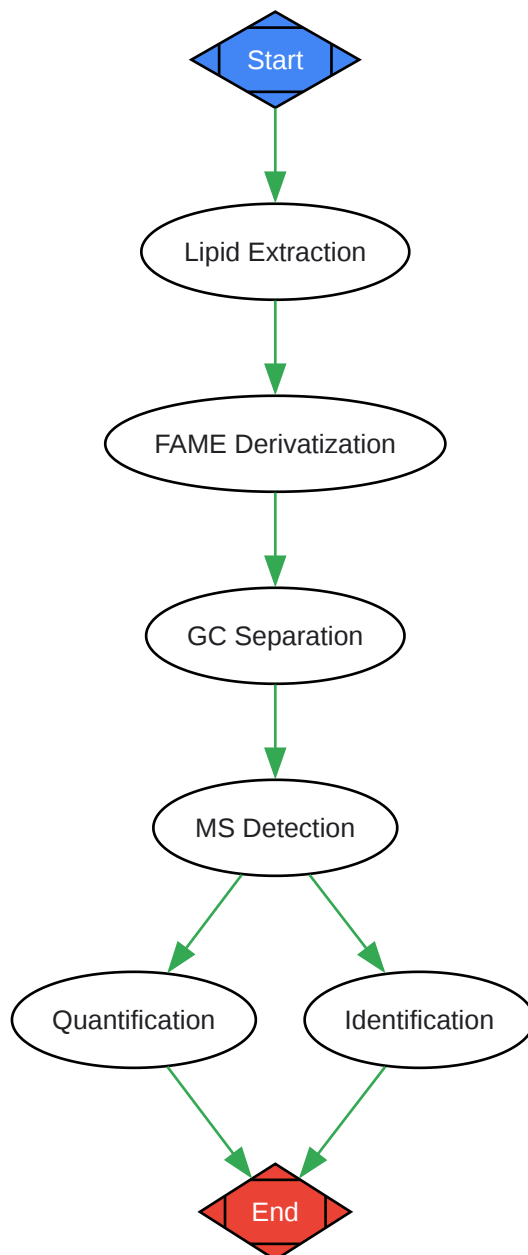
Experimental Workflow



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Caption: Workflow for the GC-MS analysis of **methyl 11,14,17-eicosatrienoate**.

Logical Relationship of Analytical Steps



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Caption: Key logical steps in the analytical protocol.

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